Cas no 1821760-46-6 ((1R,2R)-2-Cyclopropylcyclopentan-1-amine)

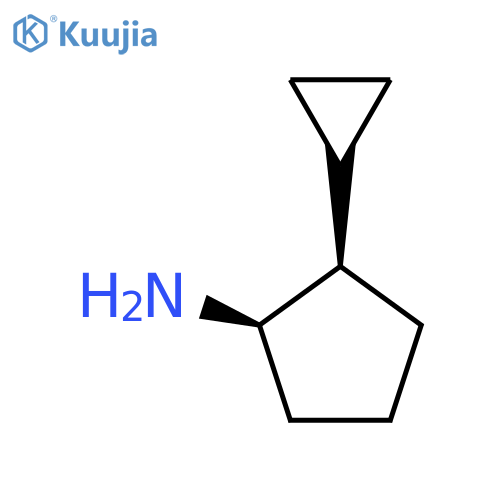

1821760-46-6 structure

商品名:(1R,2R)-2-Cyclopropylcyclopentan-1-amine

(1R,2R)-2-Cyclopropylcyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- starbld0004418

- EN300-1663548

- rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine

- 1821760-46-6

- (1R,2R)-2-Cyclopropylcyclopentan-1-amine

-

- インチ: 1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2/t7-,8-/m1/s1

- InChIKey: TVCRJNLSLIBAMF-HTQZYQBOSA-N

- ほほえんだ: N[C@@H]1CCC[C@@H]1C1CC1

計算された属性

- せいみつぶんしりょう: 125.120449483g/mol

- どういたいしつりょう: 125.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 26Ų

(1R,2R)-2-Cyclopropylcyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663548-5.0g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 5g |

$4184.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-500mg |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 500mg |

$1385.0 | 2023-09-21 | ||

| Enamine | EN300-1663548-0.25g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 0.25g |

$1328.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-0.5g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 0.5g |

$1385.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-1.0g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 1g |

$1442.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-0.05g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 0.05g |

$1212.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-0.1g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 0.1g |

$1269.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-10.0g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 10g |

$6205.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-2.5g |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 2.5g |

$2828.0 | 2023-06-04 | ||

| Enamine | EN300-1663548-2500mg |

rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |

1821760-46-6 | 2500mg |

$2828.0 | 2023-09-21 |

(1R,2R)-2-Cyclopropylcyclopentan-1-amine 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1821760-46-6 ((1R,2R)-2-Cyclopropylcyclopentan-1-amine) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量